
4-Chloro-3-iodo-6-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-3-iodo-6-(trifluoromethyl)quinoline is a quinoline derivative with a molecular formula of C10H4ClF3IN and a molecular weight of 357.5 g/mol. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinoline ring structure. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline typically involves multiple steps, starting from commercially available quinoline derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are critical for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to further modify the compound or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. These compounds may serve as lead molecules for the development of new drugs targeting various diseases.
Industry: In the agrochemical industry, quinoline derivatives are used in the synthesis of herbicides and insecticides. The unique properties of this compound make it a valuable component in the design of new agrochemical products.
Mechanism of Action
The mechanism by which 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)quinoline
4-Iodo-6-(trifluoromethyl)quinoline
3-Chloro-6-(trifluoromethyl)quinoline
Uniqueness: 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, which can influence its reactivity and biological activity. This combination of halogens provides a distinct chemical profile compared to similar compounds that contain only one type of halogen.
Properties
IUPAC Name |
4-chloro-3-iodo-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-3-5(10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPPUWPOKTPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)
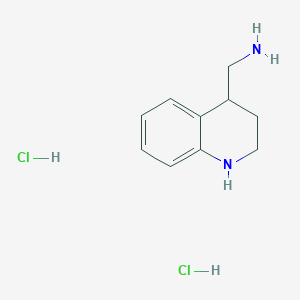
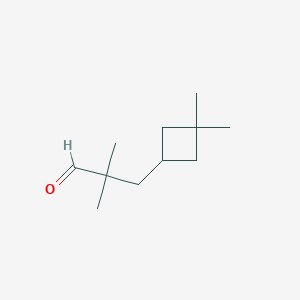
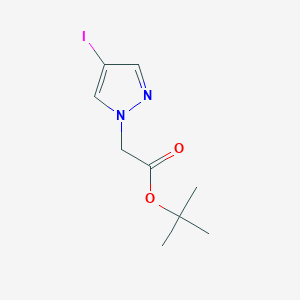
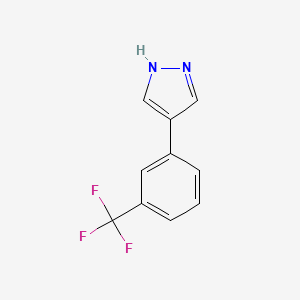
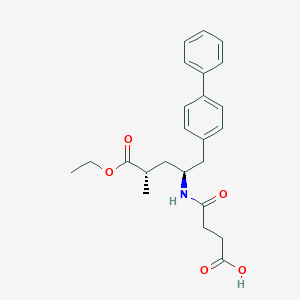

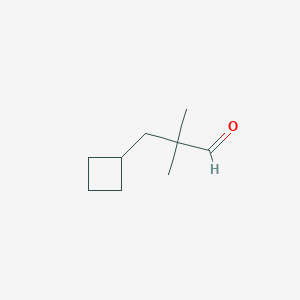
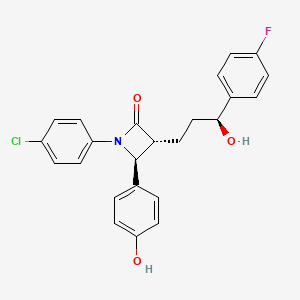
![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)
